H-SER-ASP-OH

説明

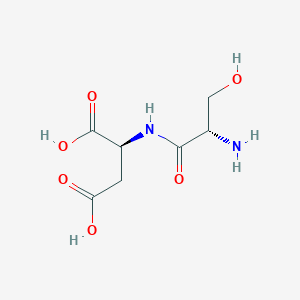

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O6/c8-3(2-10)6(13)9-4(7(14)15)1-5(11)12/h3-4,10H,1-2,8H2,(H,9,13)(H,11,12)(H,14,15)/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKBDLMWICBSCY-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)C(CO)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)[C@H](CO)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2543-31-9 | |

| Record name | Serylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

H-SER-ASP-OH chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for the dipeptide H-Seryl-L-Aspartic acid (H-SER-ASP-OH). This document is intended to be a valuable resource for researchers in the fields of biochemistry, drug discovery, and molecular biology.

Chemical Structure and Identification

This compound is a dipeptide composed of the amino acids L-serine and L-aspartic acid, joined by a peptide bond.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid | --INVALID-LINK-- |

| CAS Number | 2543-31-9 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₂N₂O₆ | --INVALID-LINK-- |

| Canonical SMILES | C(--INVALID-LINK--O)NC(=O)--INVALID-LINK--N)C(=O)O | --INVALID-LINK-- |

| InChI | InChI=1S/C7H12N2O6/c8-3(2-10)6(13)9-4(7(14)15)1-5(11)12/h3-4,10H,1-2,8H2,(H,9,13)(H,11,12)(H,14,15)/t3-,4-/m0/s1 | --INVALID-LINK-- |

| InChIKey | VBKBDLMWICBSCY-IMJSIDKUSA-N | --INVALID-LINK-- |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Data

| Property | Value | Source/Method |

| Molecular Weight | 220.18 g/mol | --INVALID-LINK-- |

| Physical Description | Solid | --INVALID-LINK-- |

| logP (Experimental) | -5.32 | --INVALID-LINK-- |

| logP (Calculated) | -5.2 | --INVALID-LINK-- |

| Aqueous Solubility | Likely soluble | Inferred from its short, polar nature[1][2] |

| pKa (Estimated) | ~2.1 (α-COOH), ~3.9 (Asp side-chain COOH), ~9.2 (α-NH₂) | Estimated based on constituent amino acids |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and quality control of this compound.

Mass Spectrometry

Predicted Fragmentation Pattern: The primary fragmentation in peptide mass spectrometry occurs at the peptide bonds. For this compound, the main fragmentation would involve the cleavage of the amide bond between the serine and aspartic acid residues, leading to the formation of b- and y-ions.

Predicted major fragmentation of this compound in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

An experimental ¹H NMR spectrum for this compound is not publicly available. However, a predicted spectrum can be generated based on the known chemical shifts of its constituent amino acids in a peptide context.

Predicted ¹H NMR Chemical Shifts (in D₂O):

-

Serine α-H: ~4.5 ppm (dd)

-

Serine β-H: ~3.9 ppm (m)

-

Aspartic Acid α-H: ~4.7 ppm (dd)

-

Aspartic Acid β-H: ~2.8-2.9 ppm (m)

Biological Activity and Signaling Pathways

The biological role of this compound is currently described as a metabolite. It has been detected in the bacterium Aeromonas veronii.[3] While specific signaling pathways involving this dipeptide have not been elucidated, the roles of its constituent amino acids and other dipeptides provide context for its potential functions.

Dipeptides are increasingly recognized for their roles beyond simple protein building blocks, including acting as signaling molecules and amino acid donors.[4] L-aspartic acid is a known neurotransmitter and a key metabolite in the urea cycle and gluconeogenesis. L-serine is crucial for the synthesis of purines, pyrimidines, and other amino acids. Given this, this compound may play a role in bacterial metabolism or intercellular signaling.

Hypothetical Signaling Pathway Involvement:

Based on the known functions of its constituent amino acids, this compound could potentially be involved in metabolic regulation or as a signaling molecule in certain cellular contexts. For instance, its cleavage by a dipeptidase could release serine and aspartate, which could then enter their respective metabolic or signaling pathways.

Hypothetical metabolic fate of this compound.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.

Workflow Diagram:

SPPS workflow for this compound synthesis.

Detailed Methodology:

-

Resin Swelling: Swell Fmoc-Asp(OtBu)-Wang resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection (Asp): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Ser): Pre-activate Fmoc-Ser(tBu)-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and immediately add the mixture to the resin. Agitate for 1-2 hours. Monitor the reaction with a ninhydrin test.

-

Washing: Wash the resin with DMF.

-

Fmoc Deprotection (Ser): Repeat step 2.

-

Washing: Repeat step 3.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product.

Purification by Reverse-Phase HPLC

This protocol is a general guideline for the purification of polar peptides.

Workflow Diagram:

RP-HPLC purification workflow for this compound.

Detailed Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate a C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Gradient Elution: Inject the sample and apply a linear gradient of increasing Mobile Phase B. A shallow gradient is recommended for separating polar peptides.

-

Fraction Collection: Collect fractions as the peptide elutes from the column.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry powder.

Bioassay: Enzymatic Cleavage Assay

This protocol can be used to assess the stability of this compound in the presence of peptidases or to screen for enzymes that can cleave it.

Workflow Diagram:

Enzymatic cleavage assay workflow.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Prepare a stock solution of the peptidase to be tested in the same buffer.

-

-

Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the enzyme solution to initiate the reaction. Include a control reaction without the enzyme.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the reaction in the aliquot by adding a quenching agent, such as a strong acid (e.g., TFA).

-

Analysis: Analyze the quenched aliquots by RP-HPLC or LC-MS to separate and quantify the remaining this compound and the cleavage products (L-serine and L-aspartic acid).

-

Data Analysis: Plot the concentration of this compound over time to determine the rate of enzymatic cleavage.

This technical guide provides a solid foundation for researchers working with this compound. As research progresses, further details on its biological functions and interactions are anticipated to emerge.

References

A Technical Guide to N-Succinyl-L,L-Diaminopimelic Acid Desuccinylase (DacD): A Key Enzyme in Bacterial Lysine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-succinyl-L,L-diaminopimelic acid desuccinylase (DacD), also referred to as DapE. This enzyme plays a critical role in the lysine biosynthesis pathway of most bacteria, making it an attractive target for the development of novel antimicrobial agents. This document details the biological function of DacD, summarizes key quantitative data, provides experimental protocols for its study, and visualizes its place in the relevant metabolic pathway.

Core Biological Function

N-succinyl-L,L-diaminopimelic acid desuccinylase (DacD) is a metallohydrolase that catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate.[1][2] This reaction is a crucial step in the succinylase variant of the diaminopimelate (DAP) pathway, which is the primary route for lysine biosynthesis in the majority of Gram-negative and many Gram-positive bacteria.[3][4]

The products of this pathway, meso-diaminopimelate (m-DAP) and lysine, are essential components for bacterial survival.[5] Specifically, m-DAP is a critical cross-linking amino acid in the peptidoglycan cell wall of most Gram-negative bacteria, while lysine fulfills a similar role in the cell wall of most Gram-positive bacteria. Additionally, lysine is one of the 20 proteinogenic amino acids required for protein synthesis.

Since mammals do not possess the enzymatic machinery for lysine biosynthesis, they must acquire it through their diet, making it an essential amino acid for humans. The absence of this pathway in humans makes its constituent enzymes, including DacD, promising targets for the development of selective antibacterial drugs. Genetic deletion of the dapE gene, which encodes for DacD, has been shown to be lethal in bacteria such as Helicobacter pylori and Mycobacterium smegmatis, even when lysine is supplied in the growth media, highlighting the enzyme's essentiality.

Quantitative Data Summary

The enzymatic activity of DacD has been characterized in several bacterial species. The following tables summarize key kinetic parameters and inhibition constants for DacD from various sources.

Table 1: Michaelis-Menten Kinetic Parameters for DacD

| Bacterial Source | Substrate | Km (mM) | kcat (s-1) | Metal Cofactor | Reference |

| Escherichia coli | N-succinyl-L-diaminopimelic acid | 0.4 | 16,000 min-1 | Co2+/Zn2+ | |

| Haemophilus influenzae | N-succinyl-L,L-diaminopimelic acid | 730 ± 15 | 140 ± 10 | Zn2+ | |

| Haemophilus influenzae (H67A mutant) | N-succinyl-L,L-diaminopimelic acid | 1.4 ± 0.3 | 1.5 ± 0.5 | Zn2+ |

Table 2: Inhibition Constants (Ki and IC50) for DacD Inhibitors

| Inhibitor | Target Enzyme | Ki (µM) | IC50 (µM) | Inhibition Type | Reference |

| L-Captopril | Haemophilus influenzae DacD | 1.8 | 3.3 | Competitive | |

| L-Captopril | Neisseria meningitidis DacD | 2.8 | - | Competitive | |

| L-Penicillamine | Haemophilus influenzae DacD | 4.6 | 13.7 | Competitive | |

| D-Penicillamine | Haemophilus influenzae DacD | - | 50 | - | |

| Pyrazole analog 7d | Haemophilus influenzae DacD | - | 17.9 ± 8.0 | - | |

| (R)-enantiomer of ɑ-methyl analog 7q | Haemophilus influenzae DacD | 17.3 ± 2.8 | 18.8 | - | |

| Sulfate | Neisseria meningitidis DacD | - | 13,800 ± 2,800 | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of DacD. Below are protocols for common experiments related to this enzyme.

A common method for obtaining purified DacD involves recombinant expression in E. coli.

-

Cloning: The dapE gene from the target bacterium is amplified via PCR and cloned into an appropriate expression vector, often containing a polyhistidine tag for affinity purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced with an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

-

Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged DacD is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification: For higher purity, size-exclusion chromatography can be performed to separate the protein from any remaining contaminants and aggregates.

-

Dialysis and Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

The activity of DacD can be monitored by measuring the decrease in absorbance of the substrate's amide bond or by quantifying the product formation.

-

Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), the substrate N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) at various concentrations, and the purified DacD enzyme.

-

Initiation and Monitoring: The reaction is initiated by the addition of the enzyme. The hydrolysis of the amide bond in L,L-SDAP can be monitored by the decrease in absorbance at 225 nm using a UV-Vis spectrophotometer.

-

Alternative Ninhydrin-based Assay: An alternative method involves quantifying the primary amine product formed.

-

A synthetic substrate, N6-methyl-L,L-SDAP, can be used.

-

The reaction is stopped at various time points by adding an acid (e.g., HCl).

-

Ninhydrin reagent is added, and the mixture is heated to allow for color development with the primary amine product.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: Initial reaction velocities are calculated from the linear portion of the reaction progress curve. These rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

Signaling Pathways and Logical Relationships

DacD is a key enzyme in the lysine biosynthesis pathway. The following diagrams illustrate the succinylase branch of this pathway and a general workflow for studying DacD.

Caption: The succinylase branch of the bacterial lysine biosynthesis pathway, highlighting the central role of DacD.

Caption: A generalized experimental workflow for the study of DacD and the development of its inhibitors.

References

- 1. Structural Basis for Catalysis by the Mono and Dimetalated forms of the dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial N-succinyl-L-diaminopimelic acid desuccinylase. Purification, partial characterization, and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eolss.net [eolss.net]

- 5. ecommons.luc.edu [ecommons.luc.edu]

In-Depth Technical Guide to the Synthesis and Purification of H-Ser-Asp-OH

This guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide H-Ser-Asp-OH, tailored for researchers, scientists, and professionals in the field of drug development. The methodologies detailed herein are based on established principles of Solid-Phase Peptide Synthesis (SPPS), with a focus on practical application and the mitigation of common side reactions.

Overview of Synthesis and Purification Strategy

The synthesis of this compound is most effectively achieved using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This strategy involves the sequential addition of amino acids to a solid support, or resin. The synthesis begins from the C-terminal amino acid (Aspartic Acid) and proceeds to the N-terminal amino acid (Serine). The Nα-amino group of each amino acid is temporarily protected with the Fmoc group, which is removed with a mild base before the coupling of the next amino acid. The side chains of the amino acids are protected with acid-labile groups to prevent unwanted reactions.

Following the complete assembly of the dipeptide on the resin, it is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a strong acidic solution. The resulting crude peptide is then purified to a high degree using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of a peptide of similar characteristics to this compound, based on a 0.1 mmol scale synthesis. It is important to note that yields for a dipeptide like this compound are generally expected to be higher than those for a larger tetrapeptide, as the number of chemical steps is reduced.

| Parameter | Expected Value | Notes |

| Resin Substitution | 0.2 - 0.8 mmol/g | The loading capacity of the resin is a critical factor in optimizing the overall yield. |

| Crude Peptide Yield | 75 - 95% | Based on the initial resin loading; typically higher for shorter peptides. |

| Crude Peptide Purity (by RP-HPLC) | 60 - 80% | Represents the purity of the peptide after cleavage from the resin and before purification. |

| Purified Peptide Yield (after RP-HPLC) | 40 - 60% | The overall yield of the final, highly purified peptide. |

| Final Peptide Purity (by RP-HPLC) | >98% | The purity of the final lyophilized product. |

| Molecular Weight (Monoisotopic) | 220.07 g/mol | Theoretical mass of the [M+H]⁺ ion. |

| Observed Molecular Weight (ESI-MS) | 220.1 ± 0.2 g/mol | Expected result from mass spectrometry analysis of the final product. |

Experimental Protocols

Materials and Reagents

| Reagent | Recommended Supplier(s) | Notes |

| Fmoc-Asp(OtBu)-Wang resin | Novabiochem®, CEM Corporation | Pre-loaded resin simplifies the first amino acid attachment. |

| Fmoc-Ser(tBu)-OH | MedChemExpress, Aapptec | The tBu protecting group is acid-labile. |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich, Fisher Scientific | Peptide synthesis grade. |

| Piperidine | Sigma-Aldrich | For Fmoc deprotection. |

| N,N'-Diisopropylcarbodiimide (DIC) | Aapptec, ChemPep | Coupling agent. |

| OxymaPure® | CEM Corporation, Novabiochem® | Coupling additive. |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich, Thermo Fisher Scientific | For cleavage and deprotection. |

| Triisopropylsilane (TIS) | Sigma-Aldrich | Scavenger for cleavage. |

| Dichloromethane (DCM) | Fisher Scientific | For washing the resin. |

| Diethyl ether | Sigma-Aldrich | For precipitation of the crude peptide. |

| Acetonitrile (ACN) | Fisher Scientific | HPLC grade for purification. |

Synthesis Workflow

The synthesis of this compound follows a cyclical process of deprotection and coupling, followed by a final cleavage and deprotection step.

Overall workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol (0.1 mmol scale)

-

Resin Swelling:

-

Place Fmoc-Asp(OtBu)-Wang resin (0.1 mmol) in a peptide synthesis vessel.

-

Add DMF (10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection of Aspartic Acid:

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Coupling of Fmoc-Ser(tBu)-OH:

-

In a separate vial, dissolve Fmoc-Ser(tBu)-OH (4 equivalents, 0.4 mmol) and OxymaPure® (4 equivalents, 0.4 mmol) in DMF.

-

Add DIC (4 equivalents, 0.4 mmol) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling.

-

-

Final Fmoc Deprotection:

-

Wash the resin with DMF (3 x 10 mL).

-

Repeat the Fmoc deprotection procedure as described in step 2.

-

Wash the fully assembled peptidyl-resin with DMF (5 x 10 mL) and then with DCM (5 x 10 mL).

-

Dry the resin under a stream of nitrogen.

-

Cleavage and Deprotection

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin (10 mL/g of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with additional TFA (2 x 5 mL) and combine the filtrates.

Crude Peptide Precipitation and Isolation

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

Purification by RP-HPLC

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A (e.g., 0.1% TFA in water).

-

Method Development (Analytical Scale):

-

Perform an initial analysis on an analytical C18 column to determine the retention time of this compound.

-

A typical gradient is 5% to 95% Mobile Phase B (e.g., 0.1% TFA in acetonitrile) over 30 minutes.

-

-

Preparative Purification:

-

Equilibrate a preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved crude peptide onto the column.

-

Apply a linear gradient of Mobile Phase B. A typical gradient for a dipeptide would be from 5% to 30% Mobile Phase B over 40 minutes.

-

Monitor the elution at 220 nm.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of each fraction using analytical RP-HPLC.

-

-

Pooling and Lyophilization:

-

Pool the fractions with a purity of >98%.

-

Freeze the pooled fractions and lyophilize to obtain the final purified this compound as a white, fluffy powder.

-

Mitigation of Aspartimide Formation

A significant side reaction in the synthesis of peptides containing an Asp-Ser sequence is the formation of an aspartimide intermediate.[1] This is particularly problematic during the piperidine-mediated Fmoc deprotection step.[1][2] The aspartimide can lead to racemization of the aspartic acid residue and the formation of undesired β-aspartyl peptides.[1][3]

Aspartimide formation side reaction pathway.

Strategies to Minimize Aspartimide Formation:

-

Use of Pseudoproline Dipeptides: The most effective method is to use a pre-formed pseudoproline dipeptide, such as Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH, for the coupling step. This dipeptide contains a reversible proline-like oxazolidine structure that protects the backbone amide, preventing the cyclization reaction. The pseudoproline is cleaved during the final TFA treatment.

-

Modified Deprotection Conditions: Adding an acidic additive like 0.1 M HOBt or formic acid to the 20% piperidine in DMF deprotection solution can reduce the basicity and suppress aspartimide formation.

-

Use of Bulky Side-Chain Protecting Groups for Asp: While OtBu is standard, employing more sterically hindered protecting groups on the aspartic acid side chain can also reduce the rate of aspartimide formation.

Biological Context

This compound is a dipeptide that has been identified as a metabolite. While specific signaling pathways directly involving this compound are not well-characterized in the current literature, dipeptides and short peptides are known to play various roles in biological systems. For instance, some peptides act as signaling molecules themselves or as building blocks for larger, biologically active proteins. The synthesis of pure this compound is crucial for further investigation into its potential biological functions.

Conclusion

The synthesis and purification of this compound can be successfully achieved using Fmoc-based Solid-Phase Peptide Synthesis and RP-HPLC. Careful consideration of the potential for aspartimide formation at the Asp-Ser linkage and the implementation of mitigation strategies are critical for obtaining a high-purity final product. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of this compound for research and development purposes.

References

The Emerging Roles of the Ser-Asp Moiety in Cellular Processes: A Technical Overview

For Immediate Release

[Shanghai, China] – November 27, 2025 – This technical guide provides a comprehensive analysis of the biochemical significance of the H-SER-ASP-OH dipeptide and the broader implications of the Serine-Aspartate (Ser-Asp) motif in critical cellular functions. While existing research primarily identifies this compound as a metabolite, this document synthesizes current knowledge to highlight the functional importance of the Ser-Asp sequence within larger biomolecular contexts, offering valuable insights for researchers, scientists, and professionals in drug development.

The Ser-Asp dipeptide, a product of protein catabolism, is increasingly recognized not as a passive byproduct, but as a key to understanding fundamental enzymatic mechanisms and cellular regulation, particularly in processes such as biomineralization and cell differentiation.

This compound: A Metabolite with Latent Significance

The dipeptide this compound, also known as Ser-Asp, is composed of L-serine and L-aspartic acid residues. It is recognized as a metabolite in various organisms[1][2]. While direct evidence of this compound acting as a standalone signaling molecule in cellular pathways is currently limited, its constituent amino acids and their presence in specific motifs within proteins underscore its importance. The primary source of this dipeptide in biological systems is the degradation of proteins[].

The Ser-Asp Dyad in Enzymatic Catalysis: The Serine Protease Catalytic Triad

A classic example of the functional synergy between serine and aspartate residues is found in the catalytic triad of serine proteases. This triad, typically consisting of Serine, Histidine, and Aspartate (Ser-His-Asp), is a cornerstone of the hydrolytic activity of a vast range of enzymes[4][5].

In this arrangement, the aspartate residue's negatively charged carboxyl group orients the histidine residue through a hydrogen bond. This orientation allows the histidine to act as a general base, accepting a proton from the serine's hydroxyl group. This process dramatically increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of a peptide bond, leading to its cleavage.

The Role of Ser-Asp Rich Motifs in Biomineralization

The "acidic serine- and aspartate-rich motif" (ASARM) is a functional domain found in the Small Integrin-Binding Ligand N-linked Glycoprotein (SIBLING) family of proteins, which are crucial for bone mineralization. These motifs, characterized by a high concentration of serine and aspartate residues, are potent inhibitors of matrix mineralization. The ASARM peptide fragments are considered bioactive and not merely byproducts of bone metabolism.

The high density of negatively charged aspartate residues in these motifs is thought to play a key role in binding to hydroxyapatite, the primary mineral component of bone. Furthermore, peptides containing repeating Asp-Ser-Ser or poly-aspartate sequences have been successfully utilized for bone-targeting drug delivery, leveraging their high affinity for bone tissue.

Pharmacological Potential of Ser-Asp Containing Peptides

Recent research has demonstrated the bioactivity of synthetic peptides incorporating the Ser-Asp sequence. A notable example is the octapeptide pyroGlu-Asp-Asp-Ser-Asp-Glu-Glu-Asn, which has been shown to promote differentiation in the human myeloblastic leukemia cell line HL-60. This finding suggests that peptides containing the Ser-Asp motif may have therapeutic applications in oncology and regenerative medicine.

Quantitative Data on Related Peptides and Amino Acids

While specific quantitative data for the this compound dipeptide is not extensively available, data from studies on related peptides and the individual amino acids provide valuable context.

| Compound/Peptide | Biological Effect | Cell Line/System | Effective Concentration | Reference |

| pyroGlu-Asp-Asp-Ser-Asp-Glu-Glu-Asn | Promotes differentiation | HL-60 | Not specified | |

| D-Aspartate | Stimulates spermatogonial proliferation | Mouse spermatogonial GC-1 cells | Not specified | |

| L-Aspartate | Limiting metabolite for proliferation under hypoxia | Various cancer cell lines | Not specified |

Experimental Protocols

General Protocol for Assessing Peptide Effects on Cell Proliferation

This protocol outlines a general workflow for investigating the effect of a peptide such as this compound on the proliferation of a given cell line.

Methodology:

-

Cell Culture: Maintain the chosen cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Trypsinize confluent cells and seed them into 96-well microplates at a predetermined density (e.g., 5 x 10³ cells/well). Allow cells to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to obtain a range of final concentrations for treatment. Replace the culture medium in the wells with medium containing the different peptide concentrations. Include a vehicle control.

-

Incubation: Incubate the treated plates for various time points (e.g., 24, 48, and 72 hours).

-

Cell Viability Assay: At each time point, add a cell viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.

-

Measurement: After the appropriate incubation period with the reagent, measure the absorbance at the specified wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the peptide concentration to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Future Directions and Conclusion

The dipeptide this compound, while a simple metabolite, represents a functionally significant motif in cellular biology. The Ser-Asp dyad is fundamental to the catalytic activity of numerous enzymes and plays a crucial role in the protein-mediated regulation of biomineralization. The demonstrated bioactivity of a synthetic peptide containing a Ser-Asp sequence opens avenues for the design of novel therapeutics.

Future research should focus on elucidating any direct signaling roles of the this compound dipeptide and further exploring the therapeutic potential of peptides rich in serine and aspartate. A deeper understanding of the cellular uptake, metabolism, and potential receptor interactions of this dipeptide will be critical for advancing our knowledge in this area.

This technical guide consolidates the current understanding of the this compound dipeptide and the Ser-Asp motif, providing a foundation for future investigations into their roles in cellular processes and their potential for drug development.

References

Serylaspartic Acid and the Pivotal Role of Aspartate as a Signaling Molecule: A Technical Guide

Introduction

Serylaspartic acid is a dipeptide composed of the amino acids L-serine and L-aspartic acid. While research on serylaspartic acid as a distinct signaling entity is limited, one of its constituent amino acids, aspartic acid (aspartate), has been identified as a crucial signaling molecule in a variety of biological contexts. This technical guide will provide an in-depth exploration of aspartate's role as a signaling molecule, with a particular focus on its functions in cancer biology and neuroendocrine processes. This guide is intended for researchers, scientists, and professionals in drug development.

Aspartic acid, a non-essential amino acid, is well-known for its metabolic roles, including its participation in the urea cycle and as a precursor for nucleotide and protein synthesis.[1][2] However, emerging evidence has solidified its function as an extracellular signaling molecule, capable of activating specific cell surface receptors and initiating downstream signaling cascades that regulate cellular behavior.[3][4] This guide will delve into the mechanisms of aspartate signaling, its physiological and pathological consequences, and the experimental methodologies used to investigate these processes.

Aspartate Signaling in Cancer Metastasis

Recent groundbreaking research has implicated extracellular aspartate as a key driver of lung metastasis, particularly in breast cancer. The lung microenvironment is uniquely rich in aspartate, which creates a permissive niche for the colonization and proliferation of disseminated cancer cells.

The signaling cascade initiated by aspartate in this context is multifaceted and leads to a profound reprogramming of cancer cell behavior, enhancing their aggressiveness. The key steps in this pathway are outlined below:

-

Receptor Activation : Extracellular aspartate acts as a ligand for the ionotropic N-methyl-D-aspartate (NMDA) receptor on the surface of cancer cells. The binding of aspartate to the NMDA receptor triggers its activation.

-

Downstream Signaling : Activation of the NMDA receptor initiates a signaling cascade that involves the transcription factor CREB (cAMP response element-binding protein). This leads to the CREB-dependent expression of deoxyhypusine hydroxylase (DOHH).

-

Translational Reprogramming : DOHH is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination. Hypusinated eIF5A drives an alternative translational program in cancer cells.

-

Extracellular Matrix Remodeling : This alternative translation program has a central hub in Transforming Growth Factor-β (TGF-β) signaling. The activation of TGF-β signaling promotes the synthesis and deposition of collagen, which remodels the extracellular matrix to create a more favorable environment for metastatic growth.

This pathway highlights how a metabolite, aspartate, can function as a potent signaling molecule in the tumor microenvironment to drive disease progression.

Quantitative Data on Aspartate-Driven Metastasis

While specific quantitative data from a single comprehensive source is not available in the provided search results, the following table summarizes the key quantitative and qualitative findings from the described studies.

| Parameter | Finding | Significance | Reference |

| Aspartate Concentration | High concentrations of aspartate were found in the lung interstitial fluid of patients and mice with breast cancer. | Suggests a role for aspartate in creating a pre-metastatic niche. | |

| NMDA Receptor Expression | Elevated expression of the NMDA receptor subunit that binds aspartate was observed in human lung tumor samples from patients with metastatic breast cancer compared to metastases from other organs. | Indicates the relevance of the NMDA receptor in aspartate signaling in lung metastases. | |

| eIF5A Hypusination | Increased eIF5A hypusination was associated with higher cancer aggressiveness of lung metastases. In mice pre-treated with aspartate, metastases displayed increased eIF5A hypusination. | Confirms the role of aspartate in activating the eIF5A-mediated translational program. | |

| Collagen Synthesis | Aspartate-induced signaling leads to increased collagen production. | Demonstrates the mechanism by which aspartate signaling remodels the tumor microenvironment. |

D-Aspartic Acid in Neuroendocrine Function

In addition to the role of L-aspartate in cancer, its stereoisomer, D-aspartic acid (D-Asp), functions as a significant signaling molecule in the nervous and neuroendocrine systems. D-Asp is involved in both nervous system development and the regulation of hormone synthesis and release.

Key functions of D-aspartic acid signaling include:

-

Neurotransmission : D-Asp acts as a neurotransmitter or neuromodulator and has been found in synaptosomes and synaptic vesicles. It can be released upon chemical or electrical stimuli and is transported from the synaptic cleft by a specific transporter.

-

Hormone Regulation : In the hypothalamus, D-Asp enhances the release of gonadotropin-releasing hormone (GnRH) and induces the synthesis of oxytocin and vasopressin mRNA. In the pituitary gland, it stimulates the secretion of prolactin (PRL), luteinizing hormone (LH), and growth hormone (GH). In the testes, D-Asp is involved in the release of testosterone and progesterone.

-

Receptor Interaction : D-aspartic acid is an agonist for the NMDA receptor, similar to L-aspartate and glutamate.

The diverse roles of D-aspartic acid underscore the importance of this amino acid as a versatile signaling molecule in the neuroendocrine system.

Signaling Pathways and Experimental Workflows

Aspartate Signaling Pathway in Lung Metastasis

The following diagram illustrates the signaling cascade initiated by extracellular aspartate in cancer cells, leading to enhanced lung metastasis.

Caption: Aspartate signaling pathway in cancer metastasis.

Experimental Workflow for Investigating Aspartate Signaling

This diagram outlines a typical experimental workflow to investigate the role of aspartate signaling in cancer cell biology.

Caption: Workflow for studying aspartate signaling.

Experimental Protocols

This section provides an overview of key experimental protocols used to elucidate the signaling roles of aspartate.

Cell Culture and Treatment

-

Cell Lines : Breast cancer cell lines (e.g., MDA-MB-231) or other cancer cell lines relevant to the study.

-

Culture Conditions : Standard cell culture conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).

-

Aspartate Treatment : Cells are treated with varying concentrations of L-aspartate. A vehicle control (e.g., PBS) is run in parallel. Treatment duration can range from hours to days depending on the endpoint being measured.

Western Blotting

-

Objective : To quantify the protein levels of key signaling molecules.

-

Procedure :

-

Cell lysates are prepared from control and aspartate-treated cells.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NMDA receptor subunits, phosphorylated CREB, DOHH, hypusinated eIF5A, collagen type I).

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective : To measure the mRNA expression levels of target genes.

-

Procedure :

-

Total RNA is extracted from control and aspartate-treated cells.

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using gene-specific primers for DOHH, collagen isoforms, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.

-

In Vivo Aspartate Administration in Mouse Models

-

Objective : To assess the in vivo effects of elevated aspartate on metastasis.

-

Procedure :

-

Metastatic breast cancer cells are injected into immunodeficient mice (e.g., via tail vein).

-

Mice are treated with daily intraperitoneal injections of L-aspartate or a control solution for a specified period.

-

At the end of the experiment, lungs are harvested.

-

Metastatic burden is quantified by histological analysis (e.g., H&E staining) or by measuring the number and size of metastatic nodules.

-

Lung tissue can be further analyzed by Western blotting or immunohistochemistry for the signaling molecules of interest.

-

Measurement of Aspartate Concentration

-

In Vivo Samples : Interstitial fluid from tissues can be collected for aspartate measurement using techniques like mass spectrometry.

-

In Vitro/In Cellulo :

-

Colorimetric Assays : Commercially available kits can measure the activity of aspartate aminotransferase (AST), which uses aspartate as a substrate, as an indirect measure of aspartate metabolism.

-

Genetically Encoded Biosensors : A recently developed GFP-based sensor, jAspSnFR3, allows for the dynamic measurement of aspartate concentrations in living cells by monitoring changes in fluorescence intensity.

-

Receptor Binding Assays

-

Objective : To quantify the binding affinity of aspartate to its receptor.

-

Procedure :

-

Membrane preparations from cells expressing the NMDA receptor are incubated with a radiolabeled ligand (e.g., [3H]-glutamate or a specific NMDA receptor antagonist).

-

Competition binding experiments are performed by adding increasing concentrations of unlabeled aspartate.

-

The amount of bound radioligand is measured, and the inhibition constant (Ki) for aspartate is calculated.

-

Conclusion

The recognition of aspartic acid as a signaling molecule has opened new avenues for understanding complex biological processes, from cancer progression to neuroendocrine regulation. While the direct signaling role of serylaspartic acid remains to be fully elucidated, the profound effects of its constituent, aspartate, are clear. The aspartate-NMDA receptor signaling axis in cancer metastasis presents a compelling target for therapeutic intervention. Further research into the nuances of aspartate signaling, including the development of more sophisticated tools for its real-time in vivo measurement and the identification of specific inhibitors of its pathological signaling pathways, will be crucial for translating these fundamental discoveries into clinical applications. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this exciting and rapidly evolving field.

References

An In-depth Technical Guide to H-SER-ASP-OH (Seryl-Aspartic Acid)

CAS Number: 2543-31-9

This technical guide provides a comprehensive overview of the dipeptide H-SER-ASP-OH, also known as Seryl-Aspartic Acid. The information is tailored for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, purification, and biological significance.

Core Chemical and Physical Properties

This compound is a dipeptide composed of the amino acids L-serine and L-aspartic acid linked by a peptide bond. Its structure and fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂O₆ | [1] |

| Molecular Weight | 220.18 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid | [1] |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Store at -20°C |

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. This method allows for the sequential addition of amino acids on a solid resin support, offering high yields and purity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound on a Wang resin, starting from the C-terminal amino acid, aspartic acid.

Materials:

-

Fmoc-Asp(OtBu)-Wang resin

-

Fmoc-Ser(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

Procedure:

-

Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added serine residue.

-

Cleavage and Deprotection:

-

Wash the peptidyl-resin with DCM and dry under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (tBu and OtBu).

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether. .

-

Experimental Protocol: Purification by Reverse-Phase HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient of increasing concentration of mobile phase B is used to elute the peptide. The exact gradient will depend on the specific peptide and column but a typical gradient might be 5% to 50% B over 30 minutes.

-

Detection: UV absorbance at 214 nm and 280 nm.

Procedure:

-

Dissolve the crude peptide in a minimal amount of mobile phase A.

-

Inject the sample onto the equilibrated C18 column.

-

Run the gradient elution to separate the target peptide from impurities.

-

Collect fractions corresponding to the major peak.

-

Analyze the collected fractions for purity by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Spectroscopic Data

The following tables summarize the expected NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR chemical shifts in D₂O.

| Atom Designation | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Serine Residue | ||

| α-CH | ~4.0 - 4.2 | ~56 - 58 |

| β-CH₂ | ~3.8 - 3.9 | ~61 - 63 |

| Aspartic Acid Residue | ||

| α-CH | ~4.5 - 4.7 | ~52 - 54 |

| β-CH₂ | ~2.7 - 2.9 | ~38 - 40 |

| Carbonyl Carbons | ||

| Ser C=O | - | ~172 - 174 |

| Asp C=O (amide) | - | ~174 - 176 |

| Asp C=O (side chain) | - | ~177 - 179 |

Mass Spectrometry (MS)

Expected mass-to-charge ratios (m/z) for different ionization states.

| Ion | Calculated m/z |

| [M+H]⁺ | 221.08 |

| [M+Na]⁺ | 243.06 |

| [M-H]⁻ | 219.06 |

Biological Significance and Role in Signaling

While the biological functions of the free dipeptide this compound are not extensively characterized, the Ser-Asp (SD) motif is a recurring sequence in proteins and plays a significant role in various biological processes, particularly in the context of post-translational modifications and protein-protein interactions.

The Acidic Serine- and Aspartate-Rich Motif (ASARM)

The Ser-Asp sequence is a key component of the Acidic Serine- and Aspartate-Rich Motif (ASARM) found in the Small Integrin-Binding Ligand, N-linked Glycoprotein (SIBLING) family of proteins.[2] These proteins are crucial for bone and dentin mineralization. The ASARM peptide is believed to regulate mineralization by inhibiting hydroxyapatite formation.[2]

Phosphorylation and Phosphomimicry

The serine residue within the Ser-Asp motif is a potential site for phosphorylation by various kinases. The addition of a negatively charged phosphate group can significantly alter the protein's conformation and its interaction with other molecules. In some signaling pathways, an aspartic acid or glutamic acid residue can functionally mimic a phosphorylated serine, a phenomenon known as phosphomimicry. This suggests that the Ser-Asp motif can act as a molecular switch, with its activity being modulated by phosphorylation.

The diagram below illustrates a simplified model of how ASARM-containing proteins, through their Ser-Asp motif, can influence mineralization and how this process might be regulated by phosphorylation.

Caption: Regulation of bone mineralization by the ASARM motif.

Role in Drug Development

The involvement of the Ser-Asp motif in critical biological processes makes it a potential target for drug development.

-

Modulation of Mineralization: Small molecules or peptides that mimic or antagonize the ASARM motif could be developed to treat disorders of bone mineralization, such as osteomalacia or ectopic calcification.

-

Kinase Inhibitors: Given that the serine in the Ser-Asp motif can be phosphorylated, developing specific kinase inhibitors that target this phosphorylation event could be a therapeutic strategy for diseases where this signaling is dysregulated.

-

Peptide-Based Therapeutics: Synthetic peptides containing the Ser-Asp motif could be used to study and potentially interfere with protein-protein interactions that are dependent on this sequence.

Experimental Workflows

The study of this compound and peptides containing the Ser-Asp motif typically involves a series of interconnected experimental workflows. The following diagram outlines a general workflow for investigating the biological function of a Ser-Asp containing peptide.

References

Serylaspartic Acid: A Technical Overview of its Characterization and Biological Significance

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Serylaspartic acid, a dipeptide composed of L-serine and L-aspartic acid, is an endogenous metabolite identified in various biological systems.[1] While a singular, historical discovery event for this molecule is not prominent in scientific literature, its presence and potential biological relevance are increasingly recognized through advancements in metabolomics. This technical guide provides a comprehensive overview of serylaspartic acid, focusing on its chemical properties, methods of identification, known biological occurrences, and the functional roles of its constituent amino acids, which may inform its physiological significance.

Chemical and Physical Properties

Serylaspartic acid, with the IUPAC name (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid, is a dipeptide with the molecular formula C7H12N2O6.[1] Its characterization is cataloged in several public chemical databases. A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C7H12N2O6 | PubChem[1] |

| Molecular Weight | 220.18 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]butanedioic acid | PubChem[1] |

| CAS Number | 2543-31-9 | Human Metabolome Database |

| Synonyms | Ser-Asp, Serylaspartate, SD dipeptide | PubChem |

Identification and Experimental Protocols

The identification of serylaspartic acid is predominantly achieved through untargeted metabolomics studies utilizing liquid chromatography-mass spectrometry (LC-MS/MS). This technique allows for the separation and detection of small molecules in complex biological samples.

General Experimental Protocol for Metabolite Identification via LC-MS/MS

The following protocol is a generalized methodology for the identification of metabolites like serylaspartic acid from biological samples, based on common practices in metabolomics research.

1. Sample Preparation:

-

Biological samples (e.g., urine, serum, tissue homogenate) are thawed on ice.

-

Proteins are precipitated by adding a cold organic solvent mixture (e.g., methanol:acetonitrile, 1:1 v/v).

-

The mixture is vortexed and incubated at a low temperature (e.g., -20°C) to enhance protein precipitation.

-

The sample is then centrifuged at high speed (e.g., 12,000 rpm) at 4°C to pellet the precipitated proteins.

-

The resulting supernatant, containing the metabolites, is carefully transferred to a new vial for analysis.

2. Liquid Chromatography (LC) Separation:

-

The metabolite extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Separation is typically achieved on a reversed-phase (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) column.

-

A gradient elution is employed using two mobile phases, for example:

-

Mobile Phase A: Water with an additive (e.g., 0.1% formic acid)

-

Mobile Phase B: Acetonitrile with an additive (e.g., 0.1% formic acid)

-

-

The gradient is programmed to separate a wide range of metabolites based on their physicochemical properties.

3. Mass Spectrometry (MS) Detection and Identification:

-

The eluent from the LC column is introduced into the ion source (e.g., electrospray ionization - ESI) of a mass spectrometer.

-

The mass spectrometer is operated in both positive and negative ion modes to detect a broader range of compounds.

-

Full scan MS data is acquired to determine the mass-to-charge ratio (m/z) of the intact metabolites.

-

Tandem mass spectrometry (MS/MS) is performed on selected precursor ions to generate fragmentation patterns.

-

The identification of serylaspartic acid is confirmed by matching its accurate mass, retention time, and fragmentation spectrum with those of an authentic chemical standard or by comparison to spectral libraries in databases such as the Human Metabolome Database (HMDB) or PubChem.

Biological Occurrences and Potential Significance

Serylaspartic acid has been identified in a variety of biological contexts, suggesting its role as a metabolite.

-

Microorganisms: It has been reported in Aeromonas veronii.

-

Food Sources: The dipeptide has been detected in foods such as chicken and pork.

-

Human Metabolism: Serylaspartic acid is listed in the Human Metabolome Database, indicating its presence in human tissues and fluids. Its detection in urine has been associated with certain disease states, such as Vogt-Koyanagi-Harada disease, where it was identified as a differential metabolite.

While the specific biological functions of serylaspartic acid are not yet well-elucidated, the roles of its constituent amino acids, L-serine and L-aspartic acid, are well-established and may provide insights into its potential activities.

-

L-Serine: This amino acid is crucial for the synthesis of proteins, lipids, and nucleotides. It also serves as a precursor to several other amino acids and is involved in the generation of alpha-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle.

-

L-Aspartic Acid: As a non-essential amino acid, L-aspartic acid is a fundamental building block of proteins. It plays a significant role in the urea cycle, nucleotide biosynthesis, and the malate-aspartate shuttle, which is vital for cellular energy production. Furthermore, L-aspartic acid functions as an excitatory neurotransmitter in the central nervous system.

The combination of these two amino acids into the dipeptide serylaspartic acid may modulate their individual activities or confer novel functions. Further research is required to determine the specific pathways and physiological roles of this dipeptide.

Potential Signaling Pathways

Currently, there is no direct evidence from the reviewed literature to suggest that serylaspartic acid is a signaling molecule involved in specific, well-defined signaling pathways. However, given that its constituent, L-aspartic acid, acts as a neurotransmitter, it is plausible that serylaspartic acid could interact with neuronal receptors or modulate synaptic transmission. This remains a speculative area requiring further investigation. The metabolic pathways of its parent amino acids are well-characterized.

Conclusion

Serylaspartic acid is a naturally occurring dipeptide whose presence in various biological systems is confirmed through modern analytical techniques, primarily LC-MS/MS-based metabolomics. While a detailed historical account of its discovery is not available, its characterization in chemical and biological databases provides a solid foundation for further research. The well-established roles of its constituent amino acids, L-serine and L-aspartic acid, in fundamental cellular processes such as protein synthesis, energy metabolism, and neurotransmission, suggest that serylaspartic acid may possess important, yet to be discovered, biological functions. Future studies focused on the specific synthesis, degradation, and physiological effects of this dipeptide are warranted to fully elucidate its role in health and disease.

References

An In-depth Technical Guide to the Interconnected Metabolism of L-Serine and L-Aspartate

Disclaimer: The term "H-SER-ASP-OH metabolic pathway" does not correspond to a recognized, standard biochemical pathway. This guide interprets the query as a request for information on the interconnected metabolic pathways of L-Serine (Ser) and L-Aspartate (Asp), both of which are crucial amino acids in cellular metabolism.

This technical guide provides a comprehensive overview of the core metabolic pathways of L-Serine and L-Aspartate, their interplay, and their significance in cellular processes, disease, and as targets for drug development. The content is tailored for researchers, scientists, and drug development professionals.

Core Metabolic Pathways

L-Serine and L-Aspartate are non-essential amino acids in humans, meaning they can be synthesized de novo. Their metabolism is deeply integrated with central carbon metabolism, particularly glycolysis and the citric acid cycle.

1.1. L-Serine Metabolism

L-Serine plays a pivotal role in the biosynthesis of a wide array of essential biomolecules, including proteins, other amino acids (glycine and cysteine), nucleotides, and lipids (sphingolipids and phospholipids).[1][2] A significant portion of glucose, up to 10-15%, can be shunted from glycolysis to support L-serine biosynthesis.[3]

The primary route for L-serine synthesis is the phosphorylated pathway , which proceeds in three enzymatic steps from the glycolytic intermediate 3-phosphoglycerate (3-PG)[1][3]:

-

Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PG to 3-phosphohydroxypyruvate.

-

Transamination: 3-phosphoserine aminotransferase (PSAT1) catalyzes the transfer of an amino group from glutamate to 3-phosphohydroxypyruvate, yielding 3-phosphoserine.

-

Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates 3-phosphoserine to produce L-serine. This final step is considered rate-limiting and is subject to feedback inhibition by L-serine.

Cancer cells often exhibit upregulated serine metabolism to support their high proliferative rate.

1.2. L-Aspartate Metabolism

L-Aspartate is synthesized from the citric acid cycle intermediate oxaloacetate via a transamination reaction catalyzed by aspartate aminotransferase (AST), also known as glutamate-oxaloacetate transaminase (GOT). L-aspartate is a precursor for the synthesis of several other amino acids, including asparagine, lysine, threonine, methionine, and isoleucine, particularly in plants and bacteria.

In humans, L-aspartate is crucial for:

-

Protein synthesis .

-

Nucleotide biosynthesis: It is a key building block for both purines and pyrimidines.

-

Urea cycle: It introduces the second nitrogen atom into the urea cycle.

-

Neurotransmission: L-aspartate acts as an excitatory neurotransmitter, activating NMDA receptors.

-

Malate-Aspartate Shuttle: It is a key component in transporting reducing equivalents across the mitochondrial membrane.

Interplay and Signaling

The metabolic pathways of L-Serine and L-Aspartate are interconnected, primarily through central carbon metabolism and their roles in biosynthesis and signaling.

2.1. Connection to Central Carbon Metabolism

Both pathways are directly linked to core energy-producing pathways. L-serine synthesis diverts a glycolytic intermediate, while L-aspartate synthesis utilizes a citric acid cycle intermediate. This positions them as critical nodes integrating amino acid metabolism with the cell's energetic state.

2.2. Biosynthetic Interdependence

L-serine provides the carbon backbone for glycine synthesis, a reaction catalyzed by serine hydroxymethyltransferase (SHMT). This conversion is a major source of one-carbon units for the folate cycle, which is essential for the synthesis of nucleotides and other biomolecules. Since L-aspartate is also a precursor for nucleotide synthesis, the availability of L-serine can indirectly influence the pool of precursors for DNA and RNA synthesis.

2.3. Role in Signaling and Neurotransmission

Both L-serine and L-aspartate have significant roles in the central nervous system.

-

D-Serine and NMDA Receptor Modulation: L-serine can be converted to D-serine by the enzyme serine racemase (SRR). D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. Dysregulation of D-serine levels is implicated in various neurological and psychiatric disorders.

-

D-Aspartate in Neuroendocrine Function: D-aspartate, which can be synthesized from L-aspartate by an aspartate racemase, is involved in neuroendocrine regulation, including the synthesis and release of hormones like testosterone and luteinizing hormone (LH). Interestingly, serine racemase has also been shown to catalyze the racemization of aspartate, indicating a direct enzymatic link between the two amino acid systems.

The mTORC1 signaling pathway, a central regulator of cell growth and metabolism, is sensitive to amino acid availability, including serine. mTORC1 can promote serine synthesis and metabolism, highlighting the integration of these pathways with major cellular signaling networks.

Quantitative Data

The following tables summarize quantitative data related to the metabolism of L-serine and L-aspartate.

Table 1: Metabolite Concentrations in Rat Serum

| Metabolite | Concentration Range (µM) |

| Serine | 100 - 300 |

| Glycine | 300 - 1000 |

| Alanine | 300 - 1000 |

| Glutamine | 300 - 1000 |

| Lactate | > 1000 |

| Glucose | > 1000 |

Data derived from a study on Wistar and OXYS rats, representing a general physiological range. Concentrations can vary significantly based on age, diet, and health status.

Table 2: Estimated L-Serine Flux in Fasting Humans

| Parameter | Estimated Value |

| Total Serine Appearance Rate | ~58 mmol/day |

| Contribution from de novo Synthesis | ~73% |

These estimations highlight the significant contribution of endogenous synthesis to the body's serine pool.

Experimental Protocols

Studying the metabolism of L-serine and L-Aspartate often involves stable isotope tracing followed by mass spectrometry or NMR spectroscopy.

4.1. Protocol: Stable Isotope Tracing of Amino Acid Metabolism in Cell Culture

This protocol provides a general workflow for tracing the metabolism of isotopically labeled amino acids in cultured cells.

1. Experimental Design:

- Select the biological system (e.g., cancer cell line).

- Choose the stable isotope tracer (e.g., ¹³C- or ¹⁵N-labeled L-serine or L-aspartate).

- Determine the objectives, such as measuring flux through a specific pathway.

2. Cell Culture and Labeling:

- Culture cells to the desired confluency (typically mid-log growth phase).

- Replace the standard culture medium with a medium containing the isotopically labeled tracer.

- Incubate the cells for a defined period to allow for the incorporation of the label into downstream metabolites.

3. Sample Preparation and Metabolite Extraction:

- Quench metabolic activity rapidly by washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol at -80°C).

- Harvest the cells and separate the extract from the cell debris by centrifugation.

- Dry the metabolite extract, for example, using a vacuum concentrator.

4. Analytical Measurement (LC-MS/MS):

- Reconstitute the dried extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).

- Separate the metabolites using an appropriate chromatography method (e.g., HILIC for polar metabolites like amino acids).

- Detect and quantify the mass isotopologues of the target metabolites using a mass spectrometer. Tandem mass spectrometry (MS/MS) can be used for increased specificity.

5. Data Analysis:

- Correct for the natural abundance of stable isotopes.

- Calculate the fractional enrichment of the label in the metabolites of interest.

- Use metabolic flux analysis models to determine the rates of metabolic reactions.

4.2. Protocol: Acid Hydrolysis for Total Amino Acid Composition of Proteins

This protocol is used to determine the overall amino acid composition of a protein sample.

1. Sample Preparation:

- Place a known quantity of the purified protein sample into a hydrolysis tube.

2. Hydrolysis:

- Add 6 M hydrochloric acid (HCl) to the sample.

- For accurate tryptophan analysis, add a protecting agent like thioglycolic acid.

- To determine the total content of cysteine and cystine, first oxidize the protein with performic acid to convert both to the stable cysteic acid.

- Seal the tube under vacuum to prevent oxidation.

- Heat the sample at approximately 110°C for 20-24 hours.

3. Derivatization (Pre-column):

- After hydrolysis, dry the sample to remove the acid.

- Derivatize the free amino acids with a reagent such as phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimyl carbamate (AQC) to make them detectable by UV or fluorescence detectors.

4. HPLC Analysis:

- Separate the derivatized amino acids using reverse-phase high-performance liquid chromatography (HPLC).

- Quantify the amino acids by comparing their peak areas to those of known standards.

Visualizations

Diagram 1: L-Serine Biosynthesis Pathway

References

potential role of H-SER-ASP-OH in apoptosis

An In-depth Technical Guide to the Potential Role of H-SER-ASP-OH in Apoptosis

Introduction

The dipeptide this compound, composed of L-serine and L-aspartic acid, is a simple biomolecule whose direct role in cellular processes remains largely unexplored. Apoptosis, or programmed cell death, is a fundamental and highly regulated process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] The intricate signaling cascades that govern apoptosis involve a host of proteins that are activated through specific proteolytic cleavage events, many of which are dependent on the presence of specific amino acid residues.

While no direct research currently links the this compound dipeptide to the induction or inhibition of apoptosis, the chemical nature of its constituent amino acids provides a strong theoretical basis for its potential involvement. Aspartic acid is the key recognition and cleavage site for caspases, the primary executioners of apoptosis.[3][4] Additionally, serine proteases have been identified as mediators of apoptosis-like cell death, particularly under conditions where caspases are inhibited.[5] This guide will, therefore, explore the , propose hypothetical mechanisms of action, and provide a detailed experimental framework for investigating these possibilities.

Theoretical Framework: Potential Mechanisms of Action

The involvement of this compound in apoptosis could be multifaceted, leveraging the known roles of both serine and aspartic acid in cell death pathways.

-

Modulation of Caspase Activity: Caspases are a family of cysteine proteases that cleave their substrates exclusively after an aspartic acid residue. The executioner caspases, such as caspase-3 and caspase-7, are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. It is plausible that this compound could act as a competitive substrate or a modulator of caspase activity. By mimicking the Asp-containing cleavage site, the dipeptide might competitively inhibit the binding of natural substrates to the active site of caspases, thereby potentially inhibiting apoptosis. Conversely, its interaction with procaspases could influence their activation.

-

Influence on Serine Protease Pathways: Certain serine proteases, such as Omi/HtrA2, are known to promote apoptosis. These proteases can mediate cell death in a caspase-independent manner. The serine residue in this compound could allow it to interact with such proteases, either as a substrate or an allosteric modulator, thereby influencing non-canonical apoptosis pathways.

-

Signaling Cascade Interference: The phosphorylation of serine residues is a key mechanism in many signal transduction pathways that regulate apoptosis. While the dipeptide itself is not phosphorylated, it could potentially interfere with protein-protein interactions that are dependent on serine or aspartate residues, thereby indirectly affecting signaling cascades that lead to cell death.

Proposed Experimental Investigation

To elucidate the potential pro- or anti-apoptotic activity of this compound, a systematic experimental approach is required. The following protocols describe a logical workflow for testing the effects of this dipeptide on a model cancer cell line (e.g., K562 or HT-29), which are commonly used in apoptosis research.

Experimental Protocol 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Methodology: MTT Assay

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete culture medium. Allow the cells to attach and grow overnight.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS). Treat the cells with increasing concentrations of the dipeptide (e.g., 0, 10, 50, 100, 250, 500 µM) for 24, 48, and 72 hours. Include a positive control for cytotoxicity (e.g., Staurosporine, 1 µM).

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Experimental Protocol 2: Quantification of Apoptosis by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.